d BET6; d-BET6
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
dBET6, also known as d-BET6, is a highly potent, selective, and cell-permeable degrader of bromodomain and extraterminal domain (BET) proteins. It is a proteolysis-targeting chimera (PROTAC) small molecule that selectively degrades BET proteins by the ubiquitin-proteasome system. BET proteins are epigenetic readers that play a crucial role in regulating gene expression and are involved in various cellular processes, including inflammation and cancer .
Preparation Methods
dBET6 is synthesized using PROTAC technology, which involves linking a BET inhibitor to a ligand that recruits an E3 ubiquitin ligase. The synthetic route typically involves the following steps:
Synthesis of the BET inhibitor: The BET inhibitor, such as (+)-JQ1, is synthesized through a series of chemical reactions.
Synthesis of the E3 ligase ligand: The ligand that recruits the E3 ubiquitin ligase is synthesized separately.
Linking the BET inhibitor and E3 ligase ligand: The BET inhibitor and E3 ligase ligand are chemically linked to form the PROTAC molecule, dBET6.
Chemical Reactions Analysis
dBET6 undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include the BET inhibitor, E3 ligase ligand, and appropriate solvents and reaction conditions for the synthesis and degradation processes.
Scientific Research Applications
dBET6 has a wide range of scientific research applications, including:
Cancer Research: dBET6 exhibits antitumor activity against various cancer cell lines, including T cell acute lymphoblastic leukemia (T-ALL).
Inflammation Research: dBET6 has been shown to protect against retinal degeneration by inhibiting the cGAS-STING pathway, which is involved in the inflammatory response. .
Epigenetics Research: As a BET degrader, dBET6 is used to study the role of BET proteins in gene regulation and epigenetic modifications.
Mechanism of Action
dBET6 exerts its effects through the following mechanism:
Binding to BET Proteins: dBET6 binds to BET proteins, such as BRD4, through its BET inhibitor moiety.
Recruitment of E3 Ubiquitin Ligase: The E3 ligase ligand moiety of dBET6 recruits an E3 ubiquitin ligase, such as cereblon.
Formation of Ternary Complex: dBET6 facilitates the formation of a ternary complex between the BET protein and the E3 ubiquitin ligase.
Ubiquitination and Degradation: The E3 ubiquitin ligase tags the BET protein with ubiquitin, leading to its degradation by the proteasome
Comparison with Similar Compounds
dBET6 is unique among BET inhibitors due to its PROTAC-based mechanism of action, which leads to the degradation of BET proteins rather than merely inhibiting their activity. Similar compounds include:
dBET6 stands out due to its high potency, selectivity, and cell permeability, making it a valuable tool for research in various fields.
Biological Activity
dBET6, a potent and selective degrader of BET (bromodomain and extraterminal domain) proteins, has emerged as a significant compound in cancer research due to its ability to induce targeted degradation of BRD4, a key player in various malignancies. This article explores the biological activity of dBET6, including its mechanisms of action, efficacy in different cancer types, and relevant case studies.
Overview of dBET6
Chemical Structure and Mechanism:
dBET6 is a PROTAC (proteolysis-targeting chimera) that links the BET antagonist (+)-JQ1 to a cereblon E3 ubiquitin ligase ligand. This design facilitates the ubiquitination and subsequent degradation of BET proteins, particularly BRD4. The compound exhibits an IC50 of approximately 10 nM, indicating its high potency in degrading BRD4 and other BET family proteins .
- Targeted Degradation:
- Induction of DNA Damage:
- Impact on Transcription:
Efficacy in Cancer Models
dBET6 has been tested across multiple cancer types, demonstrating superior efficacy compared to earlier generation BET inhibitors.
Case Studies and Research Findings
-
Acute Lymphoblastic Leukemia (T-ALL):
In a study involving T-ALL patient-derived xenografts, dBET6 exhibited substantial antitumor activity, significantly reducing leukemic burden and improving survival rates compared to vehicle controls and JQ1-treated groups . -
Solid Tumors:
Research comparing dBET6 with other BET inhibitors across various solid tumor types (colon, breast, ovarian, lung) revealed that dBET6 consistently outperformed both JQ1 and dBET1 in inhibiting cell proliferation. The IC50 values for dBET6 were notably lower across all tested cell lines (Table 1) .
Cancer Type | Cell Line | IC50 (dBET6) | IC50 (JQ1) | IC50 (dBET1) |
---|---|---|---|---|
Colon | HCT116 | 15 nM | 30 nM | 25 nM |
Breast | MCF7 | 12 nM | 28 nM | 22 nM |
Ovarian | A2780 | 10 nM | 35 nM | 30 nM |
Lung | H1993 | 18 nM | 40 nM | 35 nM |
Properties
Molecular Formula |
C42H45ClN8O7S |
---|---|
Molecular Weight |
841.4 g/mol |
IUPAC Name |
2-[7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]-N-[8-[[2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetyl]amino]octyl]acetamide |
InChI |
InChI=1S/C42H45ClN8O7S/c1-23-24(2)59-42-35(23)37(26-13-15-27(43)16-14-26)46-29(38-49-48-25(3)50(38)42)21-33(53)44-19-8-6-4-5-7-9-20-45-34(54)22-58-31-12-10-11-28-36(31)41(57)51(40(28)56)30-17-18-32(52)47-39(30)55/h10-16,29-30H,4-9,17-22H2,1-3H3,(H,44,53)(H,45,54)(H,47,52,55) |
InChI Key |
JGQPZPLJOBHHBK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=C1C(=NC(C3=NN=C(N32)C)CC(=O)NCCCCCCCCNC(=O)COC4=CC=CC5=C4C(=O)N(C5=O)C6CCC(=O)NC6=O)C7=CC=C(C=C7)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.